molecular formula C13H20ClNO B13253503 (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol

Cat. No.: B13253503
M. Wt: 241.76 g/mol
InChI Key: YLQWYNQNQQLOSM-JLOHTSLTSA-N
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Description

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol: is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a 4-chlorophenyl group, an ethylamino group, and a 3-methylbutan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloroacetophenone, ethylamine, and 3-methylbutan-1-ol.

    Step 1: The 4-chloroacetophenone undergoes a reductive amination with ethylamine to form the intermediate 1-(4-chlorophenyl)ethylamine.

    Step 2: The intermediate is then subjected to a stereoselective reduction to introduce the chiral center, resulting in (2S)-1-(4-chlorophenyl)ethylamine.

    Step 3: Finally, the (2S)-1-(4-chlorophenyl)ethylamine is reacted with 3-methylbutan-1-ol under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Potential applications in drug development due to its structural similarity to known pharmacophores.

Industry:

  • Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group and the ethylamino moiety allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • (2S)-2-{[1-(4-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol
  • (2S)-2-{[1-(4-bromophenyl)ethyl]amino}-3-methylbutan-1-ol
  • (2S)-2-{[1-(4-methylphenyl)ethyl]amino}-3-methylbutan-1-ol

Comparison:

  • The presence of different substituents on the phenyl ring (chlorine, fluorine, bromine, methyl) can significantly alter the compound’s reactivity, biological activity, and physical properties.
  • The unique combination of the 4-chlorophenyl group and the ethylamino moiety in the target compound provides specific interactions that may not be present in similar compounds, highlighting its uniqueness.

Biological Activity

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol, commonly referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS Number 1372898-61-7
Boiling Point Not available
Melting Point Not available

This compound features a chiral center, which may influence its biological activity and interactions with biological targets.

The primary action of this compound appears to be related to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Compounds with similar structures have been noted for their ability to act as selective serotonin reuptake inhibitors (SSRIs), potentially enhancing mood and alleviating symptoms of depression.

Pharmacological Studies

Recent studies have focused on the compound's effects in various biological systems:

  • Neuropharmacology : Research indicates that the compound may exhibit anxiolytic and antidepressant-like effects in animal models. In one study, administration of the compound resulted in significant reductions in anxiety-related behaviors in rodents, suggesting a potential for treating anxiety disorders .
  • Cardiovascular Effects : Another area of investigation is the impact on cardiovascular health. Preliminary findings suggest that the compound may influence heart rate variability and blood pressure regulation, possibly through adrenergic receptor modulation .

Case Study 1: Anxiolytic Effects

In a controlled study involving mice, this compound was administered at varying doses. The results demonstrated a dose-dependent reduction in anxiety-like behaviors, measured by elevated plus maze tests. The study concluded that this compound could be a candidate for further development as an anxiolytic agent .

Case Study 2: Cardiovascular Impact

A separate investigation assessed the cardiovascular effects of the compound in hypertensive rats. Results indicated a significant reduction in systolic blood pressure following administration. The mechanism was attributed to the modulation of vascular smooth muscle tone via adrenergic pathways, highlighting its potential therapeutic applications in managing hypertension .

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11/h4-7,9-10,13,15-16H,8H2,1-3H3/t10?,13-/m1/s1

InChI Key

YLQWYNQNQQLOSM-JLOHTSLTSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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